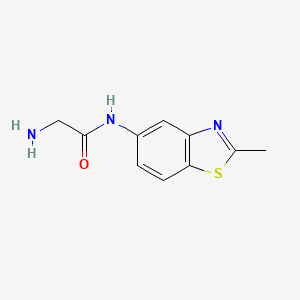

2-amino-N-(2-methyl-1,3-benzothiazol-5-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of benzothiazole derivatives, including compounds similar to 2-amino-N-(2-methyl-1,3-benzothiazol-5-yl)acetamide, often involves condensation reactions, carbodiimide condensation, or reactions with chloroacetyl chloride. For example, novel benzothiazole derivatives have been prepared by 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride and N-hydroxybenzotrizole condensation catalysis, providing a convenient and fast method for their preparation. These compounds were identified using various spectroscopic techniques such as IR, 1H NMR, and elemental analyses (Yu et al., 2014).

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is confirmed through spectroscopic methods such as 1H NMR, FTIR, and mass spectroscopy. The crystal structure of related compounds has been determined from X-ray diffractometric data, revealing interactions such as intramolecular hydrogen bonding which stabilizes the molecular conformation (Banerjee et al., 1991).

Chemical Reactions and Properties

Benzothiazole derivatives undergo various chemical reactions that highlight their reactivity and potential as precursors for further chemical modifications. For instance, the synthesis of N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide showcased the reactivity of benzoxazoles with chloromethyl and amino groups, underscoring the potential for creating a wide range of derivatives (Khodot & Rakitin, 2022).

Physical Properties Analysis

The physical properties of benzothiazole derivatives can be explored through their spectroscopic and crystallographic data, providing insights into their stability, solubility, and molecular geometry. Studies have elucidated the photophysical properties of amide hydrogen bonded N-(benzo[d]thiazol-2-yl)acetamide crystals, revealing how substituents in the benzothiazole moiety influence the nature of the assemblies (Balijapalli et al., 2017).

Chemical Properties Analysis

The chemical properties of benzothiazole derivatives are characterized by their reactivity, pKa values, and the ability to participate in various chemical reactions. The acidity constants of these compounds have been determined via UV spectroscopic studies, providing insight into their protonation states and reactivity under different pH conditions (Duran & Canbaz, 2013).

Applications De Recherche Scientifique

Synthesis and Biological Activities

2-Amino-N-(2-methyl-1,3-benzothiazol-5-yl)acetamide, as a benzothiazole derivative, shows a range of therapeutic properties. It has been reported that such compounds exhibit potent anti-inflammatory and anti-bacterial activities. The synthesis of these compounds involves reactions with chloroacetyl chloride and other reagents to yield various benzothiazole derivatives (Hunasnalkar, Gazi, Patil, & Surwase, 2010).

Anticholinesterase Activity and Cytotoxicity

Some amide derivatives of 2-amino-N-(2-methyl-1,3-benzothiazol-5-yl)acetamide have been studied for their anticholinesterase properties. These compounds were synthesized and evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with certain derivatives showing significant anticholinesterase activity (Altıntop, Kaplancıklı, Ozdemir, Turan-Zitouni, Temel, & Akalın, 2012).

Phosphoinositide 3-Kinase (PI3K)/Mammalian Target of Rapamycin (mTOR) Dual Inhibitors

Research has shown that certain analogues of 2-amino-N-(2-methyl-1,3-benzothiazol-5-yl)acetamide can be potent inhibitors of PI3Kα and mTOR, which are important in cancer therapy. Modifications to the benzothiazole ring were explored to improve metabolic stability and efficacy (Stec, Andrews, Booker, Caenepeel, Freeman, Jiang, Liao, McCarter, Mullady, San Miguel, Subramanian, Tamayo, Wang, Yang, Zalameda, Zhang, Hughes, & Norman, 2011).

Antitumor Activity

Certain benzothiazole derivatives, including 2-amino-N-(2-methyl-1,3-benzothiazol-5-yl)acetamide, have shown considerable antitumor activity against various cancer cell lines. This includes significant efficacy in breast, ovarian, colon, and renal cell cancers (Chua, Shi, Wrigley, Bradshaw, Hutchinson, Shaw, Barrett, Stanley, & Stevens, 1999).

Synthesis of Heterocyclic Compounds

This compound is also significant in the synthesis of various heterocyclic compounds, which have applications in pharmaceuticals and material science. The synthesis involves reactions with different reagents to yield compounds with diverse properties and potential applications (Mahmood & Ahmad, 2020).

Orientations Futures

Propriétés

IUPAC Name |

2-amino-N-(2-methyl-1,3-benzothiazol-5-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3OS/c1-6-12-8-4-7(13-10(14)5-11)2-3-9(8)15-6/h2-4H,5,11H2,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQTQBLMLMUQBQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(S1)C=CC(=C2)NC(=O)CN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-N-(2-methyl-1,3-benzothiazol-5-yl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2,4-dichloro-5-methoxy(methylsulfonyl)anilino]-N-(2,4-dichlorophenyl)acetamide](/img/structure/B2497534.png)

![Methyl (E)-4-[[1-(3,5-dimethoxyphenyl)-2-oxopyrrolidin-3-yl]-methylamino]-4-oxobut-2-enoate](/img/structure/B2497537.png)

![2-[[1-(2-Chlorobenzoyl)piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one](/img/structure/B2497547.png)

![N-[[4-(3-Cyclopropylpyrazol-1-yl)phenyl]methyl]oxirane-2-carboxamide](/img/structure/B2497554.png)

![2-methyl-4-(4-(pyridin-2-yl)piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B2497556.png)